1-(3-(Isobutylsulfonyl)azetidin-1-yl)butan-1-one
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Overview
Description
1-(3-(Isobutylsulfonyl)azetidin-1-yl)butan-1-one is a synthetic organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle, and an isobutylsulfonyl group, which contributes to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Isobutylsulfonyl)azetidin-1-yl)butan-1-one typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols.
Introduction of the Isobutylsulfonyl Group: The isobutylsulfonyl group can be introduced through the reaction of the azetidine intermediate with isobutylsulfonyl chloride in the presence of a base such as triethylamine.
Final Coupling Step: The final step involves coupling the azetidine intermediate with butanone under appropriate reaction conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. This includes the use of continuous flow reactors for the azetidine ring formation and efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-(Isobutylsulfonyl)azetidin-1-yl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isobutylsulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted azetidine derivatives.
Scientific Research Applications
1-(3-(Isobutylsulfonyl)azetidin-1-yl)butan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and coatings with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-(Isobutylsulfonyl)azetidin-1-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interfere with cellular processes such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3,3-diphenylpropan-1-one: A similar compound with potential therapeutic and industrial applications.
Azetidine Derivatives: Compounds with similar azetidine ring structures but different substituents.
Uniqueness
1-(3-(Isobutylsulfonyl)azetidin-1-yl)butan-1-one is unique due to the presence of the isobutylsulfonyl group, which imparts distinct chemical properties and potential biological activities. Its unique structure makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
1-[3-(2-methylpropylsulfonyl)azetidin-1-yl]butan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3S/c1-4-5-11(13)12-6-10(7-12)16(14,15)8-9(2)3/h9-10H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDCWEQDQYRYLMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CC(C1)S(=O)(=O)CC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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